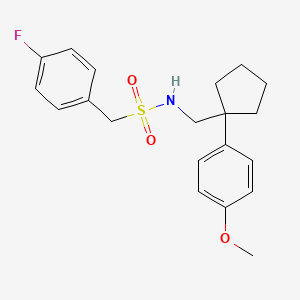

1-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO3S/c1-25-19-10-6-17(7-11-19)20(12-2-3-13-20)15-22-26(23,24)14-16-4-8-18(21)9-5-16/h4-11,22H,2-3,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCVAQYTLXTNMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNS(=O)(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural features:

- A 4-fluorophenyl group, which is known to influence the lipophilicity and bioactivity of compounds.

- A methanesulfonamide moiety, which often contributes to the compound's solubility and interaction with biological targets.

- A cyclopentyl ring substituted with a 4-methoxyphenyl group, enhancing the compound's structural diversity and potential receptor interactions.

Molecular Formula

The molecular formula for this compound is .

Pharmacological Profile

Research indicates that compounds with similar structures often exhibit varied biological activities, including:

- Anticancer Activity: Some derivatives have shown efficacy in inhibiting cancer cell proliferation, particularly in acute myeloid leukemia (AML) models. For instance, studies on related compounds demonstrate that modifications in substituents can significantly impact their effectiveness against AML cells .

- Antimicrobial Properties: Compounds with sulfonamide groups are traditionally known for their antimicrobial effects. The presence of fluorine and methoxy groups may enhance these properties by altering the electronic characteristics of the molecule.

Structure-Activity Relationship (SAR)

SAR studies are crucial for understanding how modifications to the compound's structure affect its biological activity. Key findings include:

- Substituents on the phenyl rings can dramatically alter activity; for example, increasing the size or changing the electronic nature of substituents can either enhance or diminish activity.

- The cyclopentyl group may contribute to improved binding affinity to specific receptors due to its conformational flexibility.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity of this compound against various cancer cell lines. For instance:

- Cell Lines Tested: The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

- Results: The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating moderate cytotoxicity.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of this compound:

- Model Used: CD-1 mice were administered varying doses of the compound.

- Findings: The compound demonstrated a favorable pharmacokinetic profile with moderate clearance rates and significant bioavailability when administered orally. Blood concentration levels were measured over 24 hours post-administration.

| Study Type | Cell Line/Model | IC50/Effect | Notes |

|---|---|---|---|

| In Vitro | MCF-7 | 15 µM | Moderate cytotoxicity observed |

| In Vivo | CD-1 Mice | N/A | Favorable pharmacokinetics |

Q & A

Q. What are the common synthetic routes for synthesizing 1-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide?

- Methodological Answer : The synthesis typically involves sequential steps:

Formation of the cyclopentyl core : Starting with 4-methoxyphenyl precursors, the cyclopentane ring is constructed via catalytic hydrogenation or cycloaddition reactions.

Sulfonamide coupling : The methanesulfonamide group is introduced using methanesulfonyl chloride under basic conditions (e.g., triethylamine) to react with the amine-functionalized cyclopentyl intermediate .

Fluorophenyl incorporation : A 4-fluorophenyl group is introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .

Key analytical techniques include HPLC for monitoring reaction progress and NMR for structural validation .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Structural elucidation relies on:

- 1H/13C NMR : To confirm the presence of the 4-fluorophenyl (δ ~7.2–7.4 ppm for aromatic protons) and 4-methoxyphenyl groups (δ ~3.8 ppm for OCH3) .

- Mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]+) and fragmentation patterns.

- X-ray crystallography : For resolving stereochemistry and solid-state packing, particularly for the cyclopentylmethyl moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during sulfonamide coupling?

- Methodological Answer : Low yields in sulfonamide coupling often stem from competing hydrolysis or incomplete amine activation. Strategies include:

- Controlled pH : Maintain anhydrous conditions using aprotic solvents (e.g., DCM or THF) and bases like triethylamine to scavenge HCl .

- Temperature modulation : Conduct reactions at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

- Stoichiometric adjustments : Use a 1.2–1.5 molar excess of methanesulfonyl chloride to drive the reaction to completion .

Monitoring via HPLC (e.g., C18 column, UV detection at 254 nm) ensures real-time tracking of intermediate consumption .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural analysis?

- Methodological Answer : Conflicting NMR data may arise from dynamic processes (e.g., ring puckering in the cyclopentyl group) or diastereotopic protons. Approaches include:

- Variable-temperature NMR : To identify conformational exchange broadening (e.g., heating to 50°C simplifies splitting by accelerating ring inversion) .

- 2D NMR (COSY, NOESY) : To map through-space interactions (e.g., NOE correlations between the cyclopentylmethyl and fluorophenyl groups).

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer : SAR studies require systematic modifications:

- Functional group substitution : Compare analogs with halogens (e.g., Cl vs. F) or methoxy groups to assess electronic effects on receptor binding .

- Stereochemical analysis : Synthesize enantiomers of the cyclopentylmethyl group to evaluate chiral selectivity (e.g., via chiral HPLC or asymmetric catalysis) .

- Biological assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., kinases or GPCRs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.